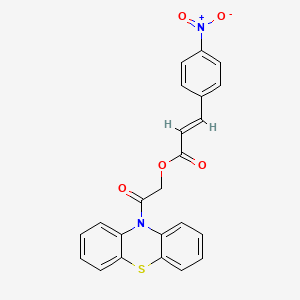
(2-oxo-2-phenothiazin-10-ylethyl) (E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features a phenothiazine moiety and a nitrophenyl group. Compounds containing phenothiazine are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Derivative: Starting with phenothiazine, various functional groups can be introduced through electrophilic substitution reactions.
Esterification: The phenothiazine derivative can be reacted with an appropriate acid chloride or anhydride to form the ester linkage.
Nitrophenyl Prop-2-enoate Formation: The nitrophenyl group can be introduced through a Knoevenagel condensation reaction between a nitrobenzaldehyde and a malonic ester derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine moiety.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the phenothiazine ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Phenothiazine derivatives are known for their antimicrobial, antipsychotic, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in developing new pharmaceuticals targeting neurological disorders or infections.
Industry
Dyes and Pigments: Phenothiazine compounds are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate would depend on its specific biological target. Generally, phenothiazine derivatives interact with various molecular targets, including:
Enzymes: Inhibition of enzymes like monoamine oxidase.
Receptors: Binding to neurotransmitter receptors in the brain.
DNA: Intercalation into DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Thioridazine: Used in the treatment of schizophrenia.
Uniqueness
2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to the combination of the phenothiazine moiety with a nitrophenyl group, which may confer distinct chemical and biological properties not seen in other phenothiazine derivatives.
Properties
Molecular Formula |
C23H16N2O5S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H16N2O5S/c26-22(15-30-23(27)14-11-16-9-12-17(13-10-16)25(28)29)24-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)24/h1-14H,15H2/b14-11+ |
InChI Key |
HLTDTPQRGZDIRP-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


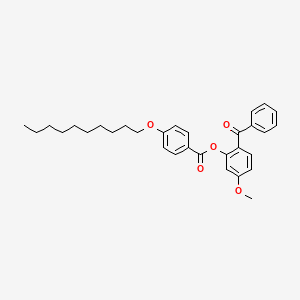
![2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11532094.png)
![(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11532096.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B11532104.png)
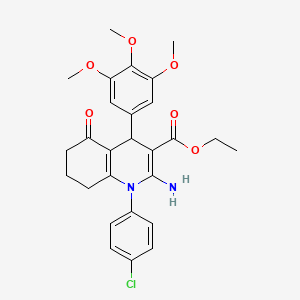
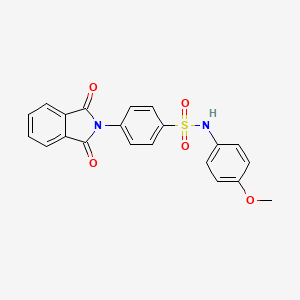
![N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide](/img/structure/B11532120.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11532126.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532131.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532160.png)
![2-[[4-cyano-3-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11532169.png)
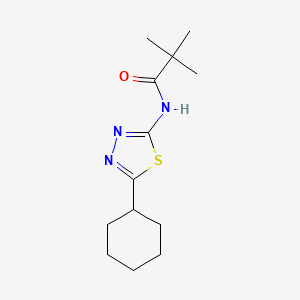
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11532194.png)
